Idrossiisoflavonoidi

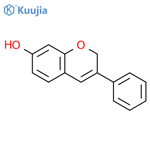

Hydroxyisoflavonoids are a class of flavonoid compounds characterized by the presence of hydroxyl groups attached to isoflavone structures. These natural products are widely distributed in various plants, particularly in legumes such as soybeans and peanuts. Structurally, they typically consist of a 2-phenylchromen-4-one ring system with additional hydroxyl modifications, which contribute to their diverse biological activities.

Research on hydroxyisoflavonoids has revealed multiple health benefits. They are known for their potent antioxidant properties, capable of scavenging free radicals and protecting cells from oxidative damage. Additionally, these compounds exhibit significant anti-inflammatory effects, modulating inflammatory pathways through various mechanisms. Furthermore, studies suggest that certain hydroxyisoflavonoids may possess anticancer activities, potentially influencing tumor growth and proliferation. Due to their potential health benefits, they are increasingly being explored for use in dietary supplements and functional foods.

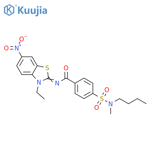

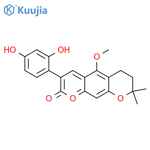

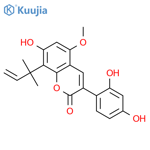

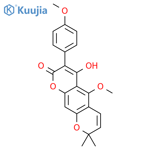

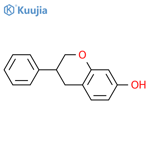

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

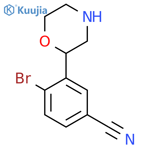

|

Phenoxodiol | 81267-65-4 | C15H12O3 |

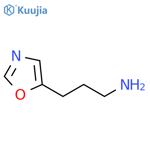

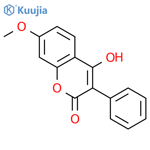

|

2H-1-Benzopyran-2-one,4-hydroxy-7-methoxy-3-phenyl- | 2555-24-0 | C16H12O4 |

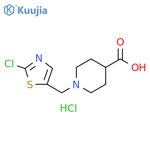

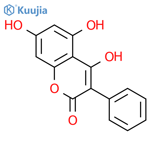

|

2H-1-Benzopyran-2-one,4,5,7-trihydroxy-3-phenyl- | 4222-02-0 | C15H10O5 |

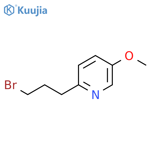

|

2H,6H-Benzo[1,2-b:5,4-b']dipyran-2-one,3-(2,4-dihydroxyphenyl)-7,8-dihydro-5-methoxy-8,8-dimethyl- (9CI) | 117038-82-1 | C21H20O6 |

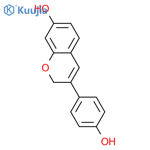

|

2H-1-Benzopyran-6,7-diol,3-(4-hydroxyphenyl)- | 145917-93-7 | C15H12O4 |

|

Licoarylcoumarin | 125709-31-1 | C21H20O6 |

|

2H,8H-Benzo[1,2-b:5,4-b']dipyran-2-one,4-hydroxy-5-methoxy-3-(4-methoxyphenyl)-8,8-dimethyl- | 5307-59-5 | C22H20O6 |

|

3-Phenylchroman-7-ol | 81715-96-0 | C15H14O2 |

|

2H-1-Benzopyran-7-ol, 3-phenyl- | 88040-00-0 | C15H12O2 |

|

Glycycoumarin | 94805-82-0 | C21H20O6 |

Letteratura correlata

-

1. Back matter

-

2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

Fornitori consigliati

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati